molecular formula C7H4BrF3Mg B14889532 2,4,6-Trifluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF

2,4,6-Trifluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF

Cat. No.: B14889532
M. Wt: 249.31 g/mol
InChI Key: DARFUFVHPKKAFQ-UHFFFAOYSA-M
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Description

2,4,6-Trifluorobenzylmagnesium bromide, 0.25 M in 2-Methyltetrahydrofuran (2-MeTHF), is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4,6-Trifluorobenzylmagnesium bromide typically involves the reaction of 2,4,6-Trifluorobenzyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran as a solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of 2,4,6-Trifluorobenzylmagnesium bromide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled to control the exothermic nature of the reaction and to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: 2-Methyltetrahydrofuran is often used due to its stability and ability to dissolve both organic and inorganic compounds.

    Catalysts: Sometimes used to enhance reaction rates and selectivity.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Substituted Aromatics: Result from substitution reactions with halides.

Scientific Research Applications

2,4,6-Trifluorobenzylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Involved in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.

    Biological Research: Helps in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are crucial in building complex organic structures. The compound’s reactivity is due to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylmagnesium bromide
  • 2,4-Difluorobenzylmagnesium bromide
  • 2,6-Difluorobenzylmagnesium bromide

Comparison

2,4,6-Trifluorobenzylmagnesium bromide is unique due to the presence of three fluorine atoms on the benzyl ring, which significantly influences its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in specific synthetic applications.

Properties

IUPAC Name

magnesium;1,3,5-trifluoro-2-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c1-4-6(9)2-5(8)3-7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARFUFVHPKKAFQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1F)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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